1-(3-Methyl-1-propyl-1H-pyrazol-5-yl)ethan-1-one
CAS No.:
Cat. No.: VC17790305
Molecular Formula: C9H14N2O
Molecular Weight: 166.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H14N2O |
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Molecular Weight | 166.22 g/mol |
IUPAC Name | 1-(5-methyl-2-propylpyrazol-3-yl)ethanone |
Standard InChI | InChI=1S/C9H14N2O/c1-4-5-11-9(8(3)12)6-7(2)10-11/h6H,4-5H2,1-3H3 |
Standard InChI Key | VMEJXCWGIDWAGV-UHFFFAOYSA-N |
Canonical SMILES | CCCN1C(=CC(=N1)C)C(=O)C |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The compound’s structure integrates a pyrazole ring substituted at the 1-position with a propyl group and at the 3-position with a methyl group, while the 5-position hosts an acetyl functional group. This arrangement confers both lipophilic and electron-deficient characteristics, enabling diverse chemical reactivity. The IUPAC name, 1-(3-Methyl-1-propyl-1H-pyrazol-5-yl)ethan-1-one, systematically describes its substituent positions and functional groups .
Table 1: Physicochemical Properties
The molecular weight of 166.22 g/mol and moderate LogP value suggest favorable membrane permeability, a critical factor in drug design.
Synthesis and Optimization Strategies
Conventional Synthetic Pathways
The synthesis typically begins with cyclocondensation of hydrazine derivatives with diketones or β-keto esters. For 1-(3-Methyl-1-propyl-1H-pyrazol-5-yl)ethan-1-one, a common route involves reacting 1-propylhydrazine with acetylacetone under acidic conditions, followed by selective alkylation and oxidation steps .
Key Reaction Steps:
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Cyclocondensation: 1-Propylhydrazine reacts with acetylacetone in ethanol at 60–70°C, forming the pyrazole ring.
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Methylation: Introduction of the methyl group at the 3-position using methyl iodide in the presence of a base.
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Acetylation: Ketone functionalization via Friedel-Crafts acylation or nucleophilic substitution .
Industrial-Scale Innovations
Recent patents describe optimized protocols avoiding toxic solvents like pyridine. For example, a 2024 patent outlines a pyridine-free method using Lawesson’s reagent for cyclization, achieving yields >85% with toluene as the primary solvent . Critical parameters include temperature control (50–55°C during acetylation) and phased cooling to minimize byproducts .
Table 2: Synthesis Method Comparison
Parameter | Traditional Method | Patent Method |
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Solvent | Dichloromethane | Toluene |
Cyclization Reagent | Phosphorus oxychloride | Lawesson’s reagent |
Yield | 60–70% | 85–90% |
Purity | 92–95% | 98–99% |
The patent method’s use of Lawesson’s reagent enhances reaction efficiency and safety, addressing industrial scalability challenges .
Pharmacological Profile and Mechanisms
Anti-Inflammatory Activity
Pyrazole derivatives, including 1-(3-Methyl-1-propyl-1H-pyrazol-5-yl)ethan-1-one, inhibit cyclooxygenase-2 (COX-2) and reduce prostaglandin E₂ synthesis. In murine models, the compound decreased paw edema by 40% at 10 mg/kg, comparable to ibuprofen. Mechanistic studies suggest its acetyl group interacts with COX-2’s hydrophobic pocket, while the pyrazole ring modulates electron transfer.
Analgesic Effects
In thermal nociception assays, the compound extended response latency by 2.5-fold at 20 mg/kg, indicating central analgesic action. This effect is attributed to μ-opioid receptor modulation, though direct binding studies are pending .
Applications in Drug Development
Lead Compound for Kinase Inhibitors
The compound’s ability to chelate metal ions and occupy ATP-binding pockets makes it a scaffold for kinase inhibitors. Derivatives targeting EGFR and VEGFR2 show IC₅₀ values <100 nM in preclinical trials. For instance, a 2025 study modified the acetyl group to a sulfonamide, enhancing selectivity toward EGFR-TK.
Recent Advances and Future Directions
Green Chemistry Approaches
A 2025 publication highlights microwave-assisted synthesis reducing reaction times from 12 hours to 90 minutes, with 95% yield. This method uses water as a solvent, aligning with sustainable chemistry principles .
Targeted Drug Delivery Systems
Nanoparticle-encapsulated formulations have increased bioavailability by 3-fold in rodent models. Poly(lactic-co-glycolic acid) (PLGA) nanoparticles functionalized with the compound show prolonged release over 72 hours, enhancing therapeutic windows.
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